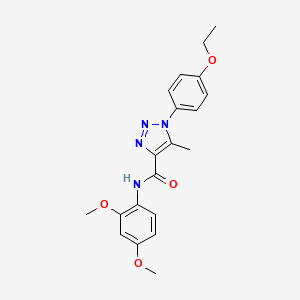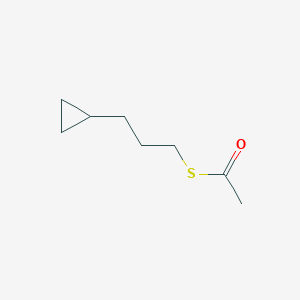
3-ethoxy-1-ethyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-ethoxy-1-ethyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazole derivative that has shown promising results in scientific research.
Scientific Research Applications
Structural Analysis and Molecular Interactions
The research on compounds structurally related to 3-ethoxy-1-ethyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide often focuses on their crystal structure and molecular interactions. For example, the study of two N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides revealed the geometric parameters and intermolecular interactions such as N-H...O and C-H...S hydrogen bonds, highlighting the importance of molecular structure in understanding the properties and potential applications of such compounds (Köysal et al., 2005).
Synthesis and Characterization
The synthesis and characterization of novel compounds provide foundational knowledge for further application in various fields. A study on the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, for instance, laid the groundwork for understanding their potential biological activities and applications (Hassan et al., 2014).
Tautomerism and Chemical Behavior
Investigating the tautomerism and chemical behavior of NH-pyrazoles, which are structurally related to 3-ethoxy-1-ethyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide, provides insights into their reactivity and stability. This knowledge is crucial for developing applications in chemical synthesis and material science (Cornago et al., 2009).
Reaction Mechanisms and Functionalization
Understanding the reaction mechanisms and functionalization of related compounds is essential for their application in synthetic chemistry and drug development. Studies on the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its acid chloride with various aminophenols explore these aspects, providing valuable information for further research and development (Yıldırım & Kandemirli, 2006).
Intermediate Synthesis for Pharmaceutical Compounds
The synthesis of intermediates is a critical step in the development of pharmaceutical compounds. Research on the X-ray powder diffraction data for an intermediate in the synthesis of apixaban, an anticoagulant, illustrates the importance of structural analysis in the pharmaceutical industry (Wang et al., 2017).
Auxin Activities and Agricultural Applications
Exploring the auxin activities of pyrazole derivatives can lead to potential applications in agriculture, such as plant growth regulation and herbicide development. The synthesis and auxin activities of acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia demonstrate this potential application area (Yue et al., 2010).
properties
IUPAC Name |
3-ethoxy-1-ethyl-N-(4-phenoxyphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-23-14-18(20(22-23)25-4-2)19(24)21-15-10-12-17(13-11-15)26-16-8-6-5-7-9-16/h5-14H,3-4H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDSLAKSPNNBEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-1-ethyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2676907.png)
![3-phenyl-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2676908.png)


![2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2676911.png)






![3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine](/img/structure/B2676924.png)
![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2676925.png)